molecular formula C8H7NO4 B586169 p-Nitrophenyl Acetate-13C,d3 CAS No. 1794766-80-5

p-Nitrophenyl Acetate-13C,d3

Cat. No.: B586169
CAS No.: 1794766-80-5
M. Wt: 185.158
InChI Key: QAUUDNIGJSLPSX-HMHIGVJUSA-N
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Description

p-Nitrophenyl Acetate-13C,d3: is a stable isotope-labeled compound used primarily in biochemical and chemical research. It is a derivative of p-nitrophenyl acetate, where the acetate group is labeled with carbon-13 and deuterium. This labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic acid labeled with carbon-13 and deuterium. The reaction is usually catalyzed by an acid or base, and the conditions are carefully controlled to ensure the incorporation of the isotopes .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of the isotopic labels. The product is then purified using methods such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution. These reactions are often used to study enzyme kinetics and mechanisms .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include p-nitrophenol, acetic acid, and p-aminophenyl acetate .

Scientific Research Applications

Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used in chemical research to study reaction mechanisms and kinetics. Its isotopic labeling allows for precise tracking of the compound during reactions .

Biology: In biological research, this compound is used to study enzyme activities, particularly esterases and lipases. The hydrolysis of this compound by these enzymes can be monitored to understand their catalytic mechanisms .

Medicine: In medical research, this compound is used as a substrate in diagnostic assays to measure enzyme activities in biological samples .

Industry: Industrially, this compound is used in the development of new catalysts and in the study of environmental pollutants. Its stable isotopic labeling makes it a valuable tool for tracing chemical pathways and degradation processes .

Mechanism of Action

The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases and lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The isotopic labels allow for detailed tracking of the reaction intermediates and products, providing insights into the enzyme’s catalytic mechanism .

Comparison with Similar Compounds

Properties

CAS No.

1794766-80-5

Molecular Formula

C8H7NO4

Molecular Weight

185.158

IUPAC Name

(4-nitrophenyl) 2,2,2-trideuterioacetate

InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1

InChI Key

QAUUDNIGJSLPSX-HMHIGVJUSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

p-Nitro-phenol Acetate-13C,d3;  4-Nitrophenyl Acetate-13C,d3;  NSC 2633-13C,d3;  p-Acetoxynitrobenzene-13C,d3;  p-Nitrobenzene Acetate-13C,d3;  p-Nitrophenol Acetate-13C,d3; 

Origin of Product

United States

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